REACTION_SMILES
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[Al+3:18].[CH3:1][O:2][N:3]([C:4]([CH:5]([CH3:6])[NH:7][C:8]([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])=[O:15])[CH3:16].[CH3:41][CH2:42][O:43][CH2:44][CH3:45].[H-:17].[H-:20].[H-:21].[H-:22].[Li+:19].[O:36]1[CH2:37][CH2:38][CH2:39][CH2:40]1.[OH:23][C:24]([CH2:25][C:26]([C:27](=[O:28])[OH:29])([CH2:30][C:31](=[O:32])[OH:33])[OH:34])=[O:35]>>[CH:4]([CH:5]([CH3:6])[NH:7][C:8]([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])=[O:15]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Al+3]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CON(C)C(=O)C(C)NC(=O)OC(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC(O)(CC(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)NC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:18].[CH3:1][O:2][N:3]([C:4]([CH:5]([CH3:6])[NH:7][C:8]([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])=[O:15])[CH3:16].[CH3:41][CH2:42][O:43][CH2:44][CH3:45].[H-:17].[H-:20].[H-:21].[H-:22].[Li+:19].[O:36]1[CH2:37][CH2:38][CH2:39][CH2:40]1.[OH:23][C:24]([CH2:25][C:26]([C:27](=[O:28])[OH:29])([CH2:30][C:31](=[O:32])[OH:33])[OH:34])=[O:35]>>[CH:4]([CH:5]([CH3:6])[NH:7][C:8]([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])=[O:14])=[O:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CON(C)C(=O)C(C)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CC(O)(CC(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)NC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |